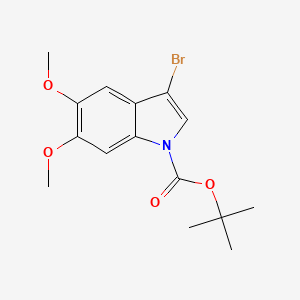![molecular formula C11H5ClF3N3 B15223760 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline typically involves the cyclization of quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a suitable catalyst . Another approach involves the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Substituted imidazoquinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against melanoma and leukemia.
Industry: Utilized in the development of organic semiconductors and electroluminescent materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to its biological effects.
Comparación Con Compuestos Similares
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propiedades
Fórmula molecular |
C11H5ClF3N3 |
|---|---|
Peso molecular |
271.62 g/mol |
Nombre IUPAC |
4-chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-10-9-4-16-5-18(9)8-2-1-6(11(13,14)15)3-7(8)17-10/h1-5H |
Clave InChI |
DTEIFTVXRCDYHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N=C(C3=CN=CN23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


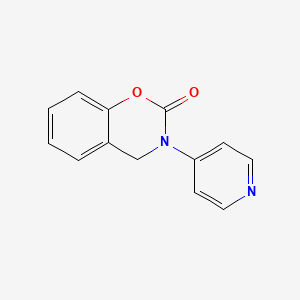
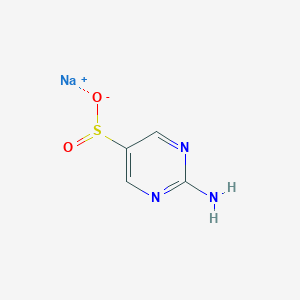
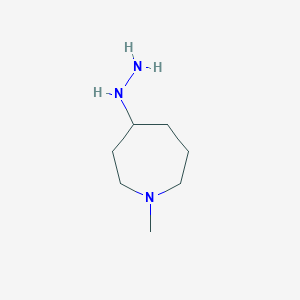
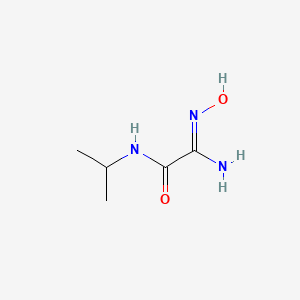
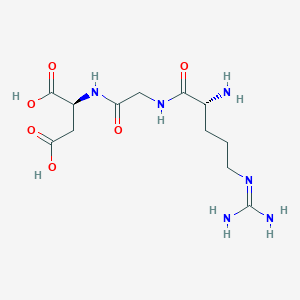
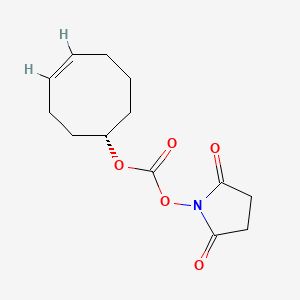
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
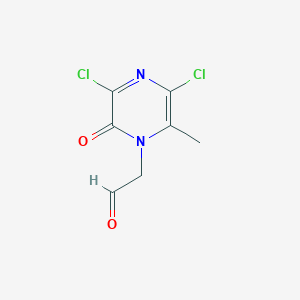
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
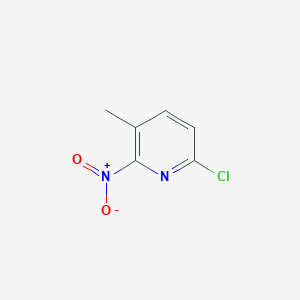

![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

